PV8 (hydrochloride)

Description

Emergence and Classification within Research Chemical Landscapes

PV8 emerged on the illicit drug market in the early 2010s, with initial detections in seized products reported in Japan in 2013, followed by the Netherlands and Germany in 2014. nih.govresearchgate.net Like many similar substances, it is often categorized under the umbrella terms "research chemicals," "designer drugs," or "novel psychoactive substances" (NPS). nih.gov These terms refer to compounds synthesized to mimic the effects of controlled substances while circumventing existing drug laws. nih.gov

PV8 is specifically categorized as a cathinone (B1664624). caymanchem.combiomol.com Due to its appearance on the illicit market, it has been subject to regulatory control. In the United States, PV8 is classified as a Schedule I controlled substance, indicating it is not approved for medical use and has a high potential for abuse. caymanchem.comwikipedia.org The Drug Enforcement Administration (DEA) temporarily placed PV8 into Schedule I in 2019, with proposals for permanent scheduling following. wikipedia.orgspringermedizin.de For legitimate research and forensic applications, it is available as an analytical reference standard, sometimes in a DEA-exempt preparation. caymanchem.comcaymanchem.com

Structural Classification within Synthetic Cathinone Derivatives

PV8 belongs to the α-pyrrolidinophenone (α-PVP) subclass of synthetic cathinones. researchgate.netnih.gov This group is a subset of pyrovalerone derivatives, which are chemically distinguished by a pyrrolidine (B122466) ring linked to the α-carbon of the cathinone structure. researchgate.netnih.govencyclopedia.pub

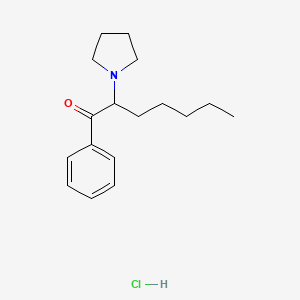

The chemical structure of PV8 is 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone. caymanchem.com It is a higher homolog of α-pyrrolidinohexiophenone (α-PHP), meaning it has an identical core structure but with a longer alkyl side chain. wikipedia.orgnih.gov Specifically, PV8 possesses a pentyl group attached to the α-carbon, extending the chain by one carbon compared to the butyl group of α-PHP. nih.govnih.gov This elongation of the alkyl chain is a key feature in the structure-activity relationships of α-pyrrolidinophenones. Research has shown that for this class of compounds, increasing the length of the carbon chain can enhance the binding affinity at human dopamine (B1211576) (hDAT) and norepinephrine (B1679862) (hNET) transporters. nih.gov In one study, PV8 demonstrated one of the highest binding affinities for hDAT among 18 substituted cathinones tested. nih.gov

Table 1: Chemical Properties of PV8 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Formal Name | 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride | caymanchem.comcaymanchem.com |

| Synonyms | α-PHPP, α-Pyrrolidinoheptanophenone | caymanchem.comwikipedia.org |

| CAS Number | 13415-55-9 | caymanchem.combiomol.comchemicalbook.com |

| Molecular Formula | C₁₇H₂₅NO • HCl | caymanchem.comcaymanchem.com |

| Formula Weight | 295.8 g/mol | caymanchem.combiomol.com |

| Purity | ≥98% | caymanchem.combiomol.com |

| Formulation | A neat solid or a solution in methanol | caymanchem.comcaymanchem.com |

Historical Context in Scientific Inquiry and Detection in Research Specimens

The scientific inquiry into PV8 has been primarily driven by its emergence as an NPS, necessitating its identification in forensic toxicology. Although controlled administration studies in humans are absent, significant research has been conducted on its metabolism and detection in biological samples. nih.govresearchgate.net

A key study in 2016 provided the first metabolic profile of PV8 using human liver microsomes and hepatocytes. nih.govresearchgate.net This in vitro research identified numerous metabolic pathways, including hydroxylation, ketone reduction, carboxylation, and N-dealkylation. nih.govresearchgate.net The study determined that PV8 has a relatively short half-life of 28.8 minutes in human liver microsomes. nih.govresearchgate.net Analysis of authentic urine specimens showed that the most prevalent compound was the unchanged parent PV8, while the main metabolic pathways were aliphatic hydroxylation and ketone reduction combined with aliphatic hydroxylation. nih.govresearchgate.net These findings are crucial for developing targeted urinary metabolite screening in clinical and forensic settings. nih.gov

Analytical methods have been developed and published for the detection of PV8 in various research specimens. A method using matrix-assisted laser desorption ionization–quadrupole time-of-flight–mass spectrometry (MALDI-Q-TOF-MS) was established for the sensitive detection of PV8 and other pyrrolidino cathinones in human blood. researchgate.net Another method utilizing liquid chromatography–electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) was successfully used to identify PV8 in blood in a forensic case. unodc.orgresearchgate.net

Forensic case reports have documented the presence of PV8 in biological samples. In Poland, two separate fatal poisoning cases involved the detection of PV8 in postmortem blood and urine, where it was determined to be the primary cause of death. nih.govresearchgate.net In another fatal case investigated in Japan, PV8 was detected alongside three other synthetic cathinones. researchgate.net These instances underscore the importance of ongoing scientific inquiry to characterize and develop reliable detection methods for emergent NPS like PV8.

Table 2: Selected Research Findings on PV8 Detection

| Study Type | Specimen | Analytical Method | Key Findings | Source |

|---|---|---|---|---|

| Metabolism Study | Human Hepatocytes, Urine | High-Resolution Mass Spectrometry (HRMS) | Identified major metabolic pathways: aliphatic hydroxylation, ketone reduction. Parent PV8 was the most prominent peak in urine. | nih.govresearchgate.net |

| Method Development | Human Blood | MALDI-Q-TOF-MS | Developed a rapid and sensitive method for quantification of PV8 and other cathinones. | researchgate.net |

| Forensic Case Report | Blood, Urine | Liquid Chromatography-Mass Spectrometry (LC-MS) | PV8 detected at concentrations of 0.26 µg/mL in blood and 0.11 µg/mL in urine in one fatal case. | researchgate.netresearchgate.net |

| Forensic Case Report | Blood, Urine | Liquid Chromatography-Mass Spectrometry (LC-MS) | PV8 detected at 0.07 µg/mL in blood and 0.13 µg/mL in urine in a second fatal case. | nih.govresearchgate.net |

| Forensic Case Report | Blood | LC-ESI-LIT-MS | PV8 was detected at 218 ng/mL in heart blood and 167 ng/mL in femoral blood alongside other cathinones. | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQOZXALFDXFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336959 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13415-55-9 | |

| Record name | alpha-Pyrrolidinoheptaphenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analog Development for Research

Academic Synthesis Approaches

The academic synthesis of PV8, chemically known as 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, typically follows established routes for the preparation of α-amino ketones, specifically α-pyrrolidinophenones. dea.govresearchgate.net A common and well-documented laboratory-scale synthesis starts with the appropriate ketone precursor, in this case, 1-phenylheptan-1-one. researchgate.net

The general synthetic pathway can be summarized in the following key steps:

α-Bromination : The synthesis begins with the bromination of the starting ketone (1-phenylheptan-1-one) at the α-carbon position (the carbon atom adjacent to the carbonyl group). This reaction forms the intermediate α-bromo ketone, 1-phenyl-2-bromoheptan-1-one. dea.gov

Nucleophilic Substitution : The α-bromo ketone intermediate is then reacted with pyrrolidine (B122466). In this nucleophilic substitution reaction, the nitrogen atom of the pyrrolidine ring displaces the bromine atom, forming the desired α-pyrrolidinoheptanophenone (PV8) base. dea.govresearchgate.net

Salt Formation : Finally, the free base is converted to its hydrochloride salt by treating it with hydrochloric acid (HCl). This is often done to improve the compound's stability and handling characteristics for use as an analytical reference standard. dea.govcaymanchem.com

Novel synthetic approaches are also being explored for related compounds. For instance, biotechnological methods using specific yeast strains that express human cytochrome P450 enzymes have been successfully employed to synthesize hydroxylated metabolites of other pyrrolidinophenones. oup.com This approach represents a versatile alternative to traditional chemical synthesis for producing specific metabolites needed for research. oup.com

Development of Structural Analogs for Research Purposes

The synthesis of structural analogs of PV8 is a primary focus of research, aimed at elucidating the structure-activity relationships within the broader class of pyrrolidinophenone compounds. vcu.edu By systematically modifying the core structure of PV8, researchers can investigate the impact of different functional groups and structural features on the compound's neurochemical properties. vcu.edumdpi.com These studies often focus on how modifications affect interaction with molecular targets like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). oup.comresearchgate.net

A major area of analog development involves substitutions on the pyrrolidinophenone scaffold, either on the phenyl ring or by altering the length of the alkyl side chain.

Phenyl Ring Substitution : Modifications to the phenyl ring are a common strategy. researchgate.net Introducing substituents at various positions can significantly alter the compound's properties. For example, para-substitution (at the 4-position) of the phenyl ring in related pyrovalerone compounds has led to the development of analogs like 4-fluoro-α-pyrrolidinopentiophenone (4-F-PVP) and 4-methoxy-α-pyrrolidinopentiophenone (4-MeO-PVP). researchgate.net Research has also systematically explored halogen substitutions (e.g., fluorine, chlorine, bromine) at both the meta- (3-position) and para- (4-position) of the phenyl ring of α-PVP to study their effects on dopamine transporter selectivity. mdpi.com 4'-methyl substitution is another key modification, leading to compounds like 4'-methyl-α-pyrrolidinohexanophenone (MPHP). oup.com

Alkyl Chain Modification : The length of the alkyl chain is a defining feature of PV8. The pyrrolidinophenone series demonstrates how chain length modification creates a family of related compounds. PV8 (α-PHpP or α-PHPP) itself is an analog of α-pyrrolidinopentiophenone (α-PVP), distinguished by its longer heptyl side chain compared to the pentyl chain of α-PVP. nih.gov This homology extends to other compounds with varying alkyl chain lengths, such as α-pyrrolidinopropiophenone (α-PPP), α-pyrrolidinobutiophenone (α-PBP), α-pyrrolidinohexanophenone (α-PHP), and α-pyrrolidinooctanophenone (α-POP). nih.gov This systematic variation allows for detailed investigation into how the lipophilicity and size of the alkyl group influence activity.

The table below summarizes some of the key substituted pyrrolidinophenone analogs developed for research purposes.

Table 1: Examples of Substituted Pyrrolidinophenone Analogs| Compound Name | Core Structure | Modification Type |

|---|---|---|

| PV8 (α-PHPP) | α-Pyrrolidinoheptanophenone | Heptyl side chain nih.gov |

| α-PVP | α-Pyrrolidinopentiophenone | Pentyl side chain researchgate.netnih.gov |

| α-PHP | α-Pyrrolidinohexanophenone | Hexyl side chain nih.gov |

| MPHP | 4'-methyl-α-Pyrrolidinohexanophenone | Hexyl side chain, Methyl group on phenyl ring oup.com |

| 4-F-PVP | 4-fluoro-α-Pyrrolidinopentiophenone | Pentyl side chain, Fluorine on phenyl ring researchgate.net |

| 4-MeO-PVP | 4-methoxy-α-Pyrrolidinopentiophenone | Pentyl side chain, Methoxy (B1213986) group on phenyl ring researchgate.net |

Beyond substitutions, research has also explored more fundamental changes to the PV8 core structure. These modifications provide deeper insights into which parts of the molecule are essential for its activity.

Pyrrolidine Ring Modification : The pyrrolidine ring is a characteristic feature of this class of compounds. One area of analog development involves replacing this ring with other cyclic amines. For example, α-Piperidinohexanophenone is an analog where the five-membered pyrrolidine ring is replaced by a six-membered piperidine (B6355638) ring. caymanchem.com

Carbonyl Group Modification : The carbonyl group (C=O) is another potential site for modification. Research on related synthetic cathinones has shown that this oxygen atom can be replaced with other groups, such as a methoxy group. vcu.edu However, such a change can introduce additional chiral centers, complicating the synthesis and evaluation process. vcu.edu

Thiophene (B33073) Analogs : Another structural modification involves replacing the phenyl ring entirely with a different aromatic system. For instance, the synthesis of thiophene-containing analogs, such as α-pyrrolidinopentiothiophenone (α-PVT), has been documented. researchgate.net

These diverse modifications are essential for building a comprehensive understanding of the pharmacokinetics and structure-activity relationships of the synthetic cathinone (B1664624) class. researchgate.net

The table below provides examples of analogs with modifications to the core structure.

Table 2: Examples of Core Structure Modifications| Compound Name | Modification |

|---|---|

| α-Piperidinohexanophenone | Pyrrolidine ring replaced with a piperidine ring caymanchem.com |

| α-PVT (α-pyrrolidinopentiothiophenone) | Phenyl ring replaced with a thiophene ring researchgate.net |

| Methoxy-substituted analogs | Carbonyl oxygen replaced with a methoxy group vcu.edu |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| PV8 / α-PHPP | 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one |

| α-PVP | α-Pyrrolidinopentiophenone / 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |

| α-PHP | α-Pyrrolidinohexanophenone / 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one |

| α-PBP | α-Pyrrolidinobutiophenone / 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one |

| α-PPP | α-Pyrrolidinopropiophenone / 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one |

| α-POP | α-Pyrrolidinooctanophenone / 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one |

| MPHP | 4'-methyl-α-Pyrrolidinohexanophenone / 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one |

| 4-F-PVP | 4-fluoro-α-Pyrrolidinopentiophenone |

| 4-MeO-PVP | 4-methoxy-α-Pyrrolidinopentiophenone |

| α-PVT | α-Pyrrolidinopentiothiophenone |

| - | α-Piperidinohexanophenone |

| HO-MPHP | 4'-hydroxymethyl-α-pyrrolidinohexanophenone |

Pharmacological Characterization in Preclinical Models

Monoamine Neurotransmitter Transporter Interactions

PV8 primarily exerts its effects by blocking the reuptake of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and to a much lesser extent, serotonin (B10506). springermedizin.denih.gov This action increases the extracellular concentration of these neurotransmitters, thereby enhancing monoaminergic signaling. The general order of potency for PV8 at these transporters is Dopamine Transporter (DAT) > Norepinephrine Transporter (NET) > Serotonin Transporter (SERT). nih.govresearchgate.netresearchgate.net

PV8 demonstrates a high affinity and potency for the human dopamine transporter (hDAT). nih.gov In studies using HEK 293 cells expressing hDAT, PV8 was identified as one of the most potent compounds among a series of α-pyrrolidinophenones. nih.gov The affinity (Ki) of PV8 at hDAT was determined to be 0.0148 µM. nih.gov This high affinity is part of a structure-activity relationship within the α-pyrrolidinophenone class, where increasing the length of the α-carbon chain from a methyl to a pentyl group (as in PV8) progressively increases affinity for hDAT. nih.gov

In functional assays measuring the inhibition of [³H]dopamine uptake, PV8 also showed high potency. The IC₅₀ value, which represents the concentration required to inhibit 50% of dopamine uptake, was measured at 0.0277 µM. nih.gov This potent inhibition of dopamine reuptake is a key characteristic of its stimulant profile. regulations.gov

Table 1: PV8 Interaction with Dopamine Transporter (DAT)

| Parameter | Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Affinity (Ki) | 0.0148 | HEK 293 | nih.gov |

Table 2: PV8 Interaction with Norepinephrine Transporter (NET)

| Parameter | Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Affinity (Ki) | 0.117 | HEK 293 | nih.gov |

In contrast to its potent effects on DAT and NET, PV8 displays very low affinity and potency for the human serotonin transporter (hSERT). regulations.govnih.gov The affinity (Ki) at hSERT was determined to be 40.5 µM, and the potency for inhibiting [³H]serotonin uptake (IC₅₀) was 12.3 µM. nih.gov This significant difference in potency results in a pharmacological profile that is highly selective for catecholamine transporters (DAT and NET) over the serotonin transporter. springermedizin.denih.gov This high DAT/SERT selectivity ratio is indicative of a strong potential for abuse. springermedizin.de

Table 3: PV8 Interaction with Serotonin Transporter (SERT)

| Parameter | Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Affinity (Ki) | 40.5 | HEK 293 | nih.gov |

PV8, like other α-pyrrolidinophenone cathinones, acts as a monoamine reuptake inhibitor, functioning as a transporter blocker in a manner similar to cocaine. nih.govbiorxiv.org This mechanism involves binding to the monoamine transporters (DAT, NET, and SERT) and competitively inhibiting the transport of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. wikipedia.orgfrontiersin.org By blocking this reuptake process, PV8 increases the duration and concentration of dopamine and norepinephrine in the synapse, leading to enhanced neurotransmission. americanaddictioncenters.org Importantly, studies have shown that PV8 does not act as a substrate releaser, meaning it does not induce the reverse transport or efflux of monoamines from the neuron, a mechanism characteristic of amphetamine-like stimulants. regulations.govnih.gov

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamines from the neuronal cytosol into synaptic vesicles for subsequent release. wikipedia.orgd-nb.info Research into the effects of PV8 on monoamine release has shown that it does not induce the release of dopamine, serotonin, or norepinephrine. regulations.gov This finding further distinguishes its mechanism from that of substrate-releasing agents like amphetamine. nih.gov While some psychostimulants interact with VMAT2, PV8's primary mechanism is the blockade of plasma membrane transporters rather than direct modulation of vesicular storage or release. regulations.govwikipedia.org

Mechanisms of Monoamine Reuptake Inhibition

Receptor Binding and Functional Profiling (In Vitro)

While the primary targets of PV8 are the monoamine transporters, broader receptor screening provides a more complete understanding of its pharmacological profile. In general, synthetic cathinones tend to have lower affinities for neurotransmitter receptors compared to their high affinities for monoamine transporters. nih.gov Specific in vitro receptor binding and functional profiling data for PV8 against a wide panel of other G-protein coupled receptors, ion channels, or other enzymes are not extensively detailed in the currently available scientific literature. The focus of preclinical characterization has been overwhelmingly on its potent interactions with DAT, NET, and SERT. springermedizin.deregulations.govnih.gov

Muscarinic Receptor Antagonism (e.g., M2 Subtype)

Direct preclinical studies detailing the binding affinity or functional antagonism of PV8 at muscarinic acetylcholine (B1216132) receptors, including the M2 subtype, are not extensively available in the current scientific literature. However, research into the broader class of α-pyrrolidinophenone cathinones suggests a potential for such interactions. One study noted that for related compounds, the affinity for muscarinic acetylcholine receptors increases with the length of the α-carbon chain. nih.gov Given that PV8 possesses a relatively long alkyl chain (a heptanophenone (B155562) structure), it could be hypothesized to have some affinity for these receptors, but specific data on its antagonist activity, potency, and selectivity for subtypes like M2 remain to be determined through dedicated investigation. nih.gov Muscarinic antagonists are a class of drugs that competitively block the action of acetylcholine at muscarinic receptors, which are involved in a wide array of parasympathetic functions. nih.govresearchgate.netmdpi.com The M2 receptor, in particular, is crucial for regulating cardiovascular function. mdpi.comnih.govnih.gov

Enantioselectivity in Pharmacological Actions

PV8 is a chiral compound, possessing a stereocenter at the α-carbon, and therefore exists as two distinct enantiomers: (R)-PV8 and (S)-PV8. wikipedia.org In pharmacology, it is common for the enantiomers of a chiral drug to exhibit different potencies and effects due to the stereospecific nature of biological receptors and transporters. nih.govleg.state.fl.us

Differential Potency of Stereoisomers

Structure Activity Relationships Sar in Preclinical Research

Influence of α-Aliphatic Side-Chain Length on Transporter Affinity

The length of the alkyl chain attached to the α-carbon of the phenethylamine (B48288) core is a critical determinant of transporter affinity, particularly for the human dopamine (B1211576) transporter (hDAT). Research on a series of α-pyrrolidinophenone analogs demonstrates a clear trend: increasing the side-chain length from a methyl group (in α-PPP) to a pentyl group (in PV8) progressively increases the binding affinity at hDAT. nih.gov

In one comprehensive study, the affinity (Kᵢ) at hDAT was shown to increase approximately 100-fold across this series. nih.gov PV8, with its five-carbon pentyl chain, exhibited one of the highest affinities for hDAT among the analogs tested, with a Kᵢ value of 14.8 nM. nih.gov This high affinity is consistent with findings that the lipophilic character and volume of the α-substituent correlate with inhibitory potency at the dopamine transporter. nih.gov The general trend for α-pyrrolidinophenones shows a rank order of affinity at hDAT where the pentyl (PV8) and butyl (α-PHP) analogs are the most potent. nih.gov

Table 1: Affinity (Kᵢ, µM) of α-Pyrrolidinophenones at Human Monoamine Transporters Data sourced from studies on HEK cells expressing human transporters. nih.gov

| Compound | α-Carbon Chain | hDAT Kᵢ (µM) | hSERT Kᵢ (µM) | hNET Kᵢ (µM) |

| α-PPP | Methyl | 1.29 | >10 | 0.612 |

| α-PBP | Ethyl | 0.145 | >10 | 0.198 |

| α-PVP | Propyl | 0.0222 | 4.38 | 0.0408 |

| α-PHP | Butyl | 0.0160 | 3.32 | 0.0249 |

| PV8 | Pentyl | 0.0148 | 1.99 | 0.0416 |

While affinity at hDAT increases with chain length up to five carbons, studies on other N-substituted cathinones suggest this effect may follow an inverted U-shaped curve. acs.orgpreprints.orgmdpi.com For instance, in N-ethyl-substituted cathinones, potency for dopamine uptake inhibition increases from a methyl to a propyl side-chain but then decreases with butyl and pentyl chains. preprints.orgmdpi.com However, for the α-pyrrolidinophenone series to which PV8 belongs, the affinity for hDAT and hNET is consistently high for longer alkyl chains like butyl and pentyl. nih.gov All compounds in this series show significantly lower affinity for the human serotonin (B10506) transporter (hSERT). nih.govnih.gov

Impact of Aromatic Ring Substituent Effects on Monoamine Reuptake Inhibition

Modifications to the phenyl ring of pyrovalerone analogs significantly alter their potency and selectivity for monoamine transporters. The position of a substituent is crucial; research has shown that meta-substituted cathinones tend to have higher affinity for DAT, while para-substituted analogs often exhibit a stronger interaction with SERT. acs.org

For example, adding a 4-methoxy group to α-PVP (forming 4-MeO-α-PVP) decreases its affinity and potency at hDAT by 6- to 10-fold. nih.gov In contrast, adding a 3,4-methylenedioxy group to the phenyl ring of α-PBP to form 3,4-MDPBP increases affinity at hDAT. nih.gov A similar modification creating 3,4-Methylenedioxy PV8 (MDPV two carbon homolog) results in a compound categorized as a cathinone (B1664624) with its own distinct properties. caymanchem.com

Studies on pyrovalerone analogs have explored various substitutions:

Methyl Substitution : The position of a methyl group influences potency. A 3-methyl analog of pyrovalerone (4s) was found to be a potent inhibitor of norepinephrine (B1679862) (NE) uptake (IC₅₀ = 9.4 nM), whereas the 2-methyl (4r) and 4-methyl (4a) analogs were less potent. drugs.ie

Dichloro Substitution : The 3,4-dichlorophenyl analog of pyrovalerone (4u) was identified as the most potent DAT inhibitor in one study, with a Kᵢ of 11.5 nM, and was also a potent NET inhibitor (Kᵢ = 37.8 nM). nih.govdrugs.ie

Naphthyl Substitution : Replacing the phenyl ring with a naphthyl group (analog 4t) created a notable exception to the general selectivity profile, as this compound binds to all three monoamine transporters with nanomolar potency. nih.govdrugs.ie

These findings underscore that while PV8 itself is a potent DAT/NET inhibitor, substitutions on its aromatic ring can fine-tune its activity, either diminishing it or, in some cases, enhancing its potency or broadening its spectrum of action. nih.govnih.gov

Correlation between Structural Features and Receptor Binding Profiles

Pyrrolidine (B122466) Ring : The presence of the N-pyrrolidinyl group is a defining feature of PV8 and its close analogs (α-PVP, α-PHP, etc.). This class of cathinones, known as α-pyrrolidinophenones, generally acts as potent reuptake inhibitors at DAT and NET, with much weaker activity at SERT. nih.govmeduniwien.ac.at They are typically not substrates for monoamine transporters, meaning they block the transporter rather than being transported by it. nih.govmdpi.com Replacing the five-membered pyrrolidine ring with a six-membered piperidine (B6355638) ring has been shown to cause a substantial loss in binding potency at all three transporters. nih.gov

α-Aliphatic Chain : As detailed in section 4.1, the long pentyl chain of PV8 is a primary contributor to its high affinity for hDAT and hNET. nih.gov This feature distinguishes it from shorter-chain analogs like α-PPP. nih.gov

Phenyl Ring : The unsubstituted phenyl ring of PV8 provides a baseline of high-affinity DAT/NET inhibition. As discussed in section 4.2, adding substituents to this ring can modulate this activity. For instance, the high affinity of PV8 at hDAT (Kᵢ = 14.8 nM) and hNET (Kᵢ = 41.6 nM) is paired with a very low affinity at hSERT (Kᵢ = 1990 nM), making it a selective DAT/NET inhibitor. nih.gov

Collectively, these features make PV8 a highly potent and selective inhibitor of dopamine and norepinephrine transporters, a profile shared by other long-chain α-pyrrolidinophenones. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational methods provide valuable insights into the SAR of PV8 and related cathinones by modeling their interactions with monoamine transporters at a molecular level. kallipos.gr Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are used to correlate physicochemical properties with biological activity. researchgate.netnih.gov

Studies using these approaches have identified key features that drive the high potency of pyrrolidine-substituted cathinones:

Binding Pocket Interactions : Molecular docking simulations of cathinone analogs with a homology-modeled human dopamine transporter (hDAT) have identified key amino acid residues that form the binding pocket. These include Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326. researchgate.netnih.gov The stable interaction of the ligands within this pocket is crucial for their inhibitory activity.

Physicochemical Descriptors : Quantum mechanical calculations help explain the reactive nature of pyrrolidine-substituted compounds. researchgate.netnih.gov Descriptors such as polarizability, ionization potential, and chemical hardness distinguish these potent inhibitors from other cathinone classes. researchgate.net

Blood-Brain Barrier Permeability : ADMET (Administration, Distribution, Metabolism, Excretion, and Toxicity) prediction models suggest that pyrrolidine-substituted cathinones, including those with structures similar to PV8, have a high probability of permeating the blood-brain barrier, which is a prerequisite for their central nervous system activity. researchgate.netnih.gov

These computational findings complement experimental data, confirming that the combination of the pyrrolidine ring and the extended alkyl chain in compounds like PV8 results in potent and stable binding at the dopamine transporter. researchgate.netnih.gov

Metabolism and Biotransformation in Non Human Biological Systems

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in predicting the in vivo behavior of a compound. These assays typically measure the rate at which a compound is metabolized by liver enzymes, providing data on its half-life and clearance rate.

Human Liver Microsome (HLM) Incubations

Incubations with human liver microsomes (HLMs) are a standard method for evaluating Phase I metabolic pathways. mdpi.com For PV8, studies using HLM have been conducted to determine its metabolic stability. researchgate.netnih.gov Research has shown that PV8 exhibits a relatively short half-life of 28.8 minutes in HLM incubations. researchgate.netnih.gov This corresponds to an intrinsic microsomal clearance of 24.2 μL/min/mg. researchgate.netnih.gov Based on these findings, PV8 is predicted to be a drug with an intermediate clearance rate. researchgate.netnih.gov The estimated human hepatic clearance for PV8 is 22.7 mL/min/kg. researchgate.netnih.gov

Table 1: In Vitro Metabolic Stability of PV8 in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Half-life (t½) | 28.8 min | researchgate.netnih.gov |

| Intrinsic Clearance (CLint) | 24.2 µL/min/mg | researchgate.netnih.gov |

| Predicted Hepatic Clearance | 22.7 mL/min/kg | researchgate.netnih.gov |

Human Hepatocyte Incubation Models

Human hepatocyte incubation models offer a more comprehensive system for metabolic studies as they contain both Phase I and Phase II enzymes, providing a closer representation of in vivo liver metabolism. mdpi.comunivpm.it Studies involving the incubation of PV8 with human hepatocytes have been instrumental in identifying a broader range of metabolites. researchgate.netnih.gov These models have confirmed the metabolic pathways initially identified in HLM studies and have also revealed additional biotransformation products. researchgate.netresearchgate.net The use of human hepatocytes has been shown to be particularly accurate for predicting the urinary metabolites of structurally similar cathinones, highlighting the importance of hepatic metabolism for this class of compounds. mdpi.comunivpm.it In these experiments, ten of the fourteen metabolites identified in hepatocyte incubations were also found in authentic urine specimens. researchgate.net

Identification of Metabolic Pathways (Phase I and II)

The biotransformation of PV8 involves a variety of metabolic reactions, primarily categorized as Phase I and Phase II pathways. In vitro studies have successfully identified several key metabolic routes for PV8. researchgate.netnih.gov The metabolic pathways identified in vitro for PV8 include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation. nih.gov

Hydroxylation Reactions (e.g., Aliphatic and Di-hydroxylation)

Hydroxylation is a major metabolic pathway for PV8. researchgate.net This involves the addition of one or more hydroxyl groups to the molecule. Both aliphatic and aromatic hydroxylation have been observed. researchgate.net In vitro studies have shown that di-hydroxylation is one of the top three metabolic pathways for PV8. researchgate.netnih.gov Furthermore, analyses of authentic urine samples have revealed that aliphatic hydroxylation is a predominant metabolic route. researchgate.netnih.gov The combination of ketone reduction with aliphatic hydroxylation is also a significant metabolic pathway observed in urine. researchgate.netnih.gov

Ketone Reduction Mechanisms

The reduction of the β-keto group is a common and significant metabolic transformation for synthetic cathinones. researchgate.netresearchgate.net For PV8, ketone reduction is a prominent metabolic pathway identified in vitro. researchgate.netnih.gov This reaction converts the ketone functional group into a secondary alcohol. webassign.netvedantu.com The resulting alcohol metabolites can then undergo further biotransformation, such as glucuronidation. researchgate.net

Carboxylation and N-Dealkylation Pathways

Carboxylation and N-dealkylation are also notable metabolic pathways for PV8. researchgate.netnih.gov Aliphatic carboxylation has been identified as one of the top three metabolic pathways in authentic urine analyses. researchgate.netnih.gov N-dealkylation, the removal of an alkyl group from the nitrogen atom of the pyrrolidine (B122466) ring, is another identified Phase I metabolic reaction for PV8. researchgate.netnih.gov

Table 2: Major In Vitro Metabolic Pathways of PV8

| Metabolic Pathway | Description | Reference |

|---|---|---|

| Di-hydroxylation | Addition of two hydroxyl groups. | researchgate.netnih.gov |

| Ketone Reduction | Conversion of the ketone group to a secondary alcohol. | researchgate.netnih.gov |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the alkyl chain. | researchgate.netnih.gov |

| Aliphatic Carboxylation | Oxidation to a carboxylic acid. | researchgate.netnih.gov |

| N-Dealkylation | Removal of the alkyl group from the pyrrolidine ring. | researchgate.netnih.gov |

Iminium Formation, Dehydrogenation, and N-Oxidation Processes

The metabolism of PV8 involves several key oxidative reactions. In vitro investigations have identified metabolic pathways that include the formation of an iminium ion, dehydrogenation, and N-oxidation. researchgate.netnih.gov

Iminium Formation: A metabolite (M7) is proposed to be the result of iminium ion formation. researchgate.net This is supported by the presence of specific fragment ions in mass spectrometry analysis, which indicate that the biotransformation occurred on the pyrrolidine ring while the aromatic ring and aliphatic chain remained conserved. researchgate.net

Dehydrogenation: A dehydrogenated metabolite (M10) has also been identified. researchgate.net The fragmentation pattern suggests that this dehydrogenation occurs on the pyrrolidine ring, although the exact location of this transformation could not be determined. researchgate.net

N-Oxidation: An N-oxidized metabolite (M12) was identified, a transformation that also occurs on the pyrrolidinone ring. researchgate.net This type of biotransformation has been observed for other related cathinone (B1664624) derivatives as well. researchgate.net

These metabolic pathways are part of a broader profile that also includes hydroxylation, ketone reduction, carboxylation, N-dealkylation, and carbonylation. researchgate.netnih.gov

Gamma-Lactam Formation

Gamma-lactam formation is a significant metabolic pathway for PV8 and other pyrrolidinophenone-type cathinones. researchgate.netnih.gov This biotransformation involves the oxidation of the pyrrolidine ring to form a lactam structure. nih.govresearchgate.net In vitro studies with PV8 have shown that gamma-lactam formation is one of the top three metabolic pathways observed, following di-hydroxylation and ketone reduction. researchgate.netnih.gov This pathway is a common metabolic route for many pyrrolidinophenone derivatives, indicating a shared mechanism of biotransformation across this class of compounds. nih.govresearchgate.net

Metabolite Profiling using Advanced Mass Spectrometry Techniques

The identification and characterization of PV8 metabolites heavily rely on sophisticated mass spectrometry methods. These techniques provide the high resolution and sensitivity needed to detect and elucidate the structures of various biotransformation products from complex biological matrices. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the metabolic profiling of novel psychoactive substances like PV8. researchgate.netnih.gov The primary advantage of HRMS is its ability to determine the exact molecular formula of unknown compounds from their accurate mass measurements, which is crucial for the presumptive assignment of metabolites. mdpi.com Studies on PV8 have utilized a Thermo Scientific Q-Exactive HRMS instrument to analyze incubations from human liver microsomes and hepatocytes. researchgate.netnih.gov This approach, using a full-scan data-dependent mass spectrometry method, enabled the identification of numerous phase I metabolites. researchgate.netnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)

Combining liquid chromatography (LC) with tandem high-resolution mass spectrometry (HRMS/MS) provides a powerful platform for separating and identifying metabolites. dntb.gov.uamdpi.comanimbiosci.org LC separates the complex mixture of metabolites from the biological sample before they enter the mass spectrometer, which then provides high-resolution detection and fragmentation data for structural elucidation. mdpi.com This technique was instrumental in the first metabolic profiling of PV8, where it was used to analyze samples from hepatocyte incubations. researchgate.net The use of LC-HRMS/MS allows for confident identification of metabolites by comparing their retention times, accurate mass, and fragmentation patterns. researchgate.netmdpi.com

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to capture and analyze as many metabolites as possible in a biological sample to identify changes resulting from exposure to a xenobiotic. animbiosci.orgresearchgate.netmdpi.com This approach has been applied to study the biotransformation of cathinone derivatives, including PV8 (also referred to as α-PEP). researchgate.netnih.gov In one study, an untargeted metabolomics approach using LC-HRMS was applied to investigate the effects of PV8 in HepaRG cell line incubates. nih.gov While this specific study found fewer PV8 metabolites compared to those using primary human hepatocytes, it successfully identified major metabolic steps like alkyl hydroxylation, lactam formation, and reduction of the carbonyl group. nih.gov The untargeted strategy can reveal unexpected metabolic changes and novel biotransformation products, such as the formation of amino acid adducts, which had not been previously described for PV8. nih.gov

Comparative Metabolism with Related Cathinone Derivatives (In Vitro)

The metabolism of PV8 (α-PEP) has been studied in comparison with other α-pyrrolidinophenone derivatives to understand how structural modifications, particularly the length of the alkyl chain, influence metabolic pathways. nih.govnih.gov

An in vitro study compared the metabolism of five pyrrolidinophenone-derived NPS: α-PBP, α-PVT, α-PHP, α-PEP (PV8), and α-POP (PV9), using pooled human liver microsomes (pHLM) and pooled human liver S9 fractions. nih.gov

Key Comparative Findings:

Common Pathways: All tested substances, including PV8, formed hydroxy metabolites and lactams, indicating these are common metabolic routes for this class of compounds. nih.gov

Alkyl Chain Influence: The presence of longer alkyl chains, as seen in PV8, resulted in the formation of metabolites from keto group and carboxylic acid formation. nih.govresearchgate.net Studies comparing α-PBP, α-PVP, α-PHP, α-PHPP, and α-POP have shown that the length of the side chain significantly influences the predominant metabolic pathways. nih.govspringermedizin.de For cathinones with shorter chains like α-PBP and α-PVP, carbonyl reduction and pyrrolidine ring oxidation are major pathways. nih.gov However, for compounds with longer chains like α-POP, oxidation at the terminal (ω) and penultimate (ω-1) positions of the alkyl chain becomes much more significant. nih.gov

Enzyme Involvement: The study also investigated the cytochrome P450 (CYP) enzymes responsible for the initial metabolic steps. nih.gov For PV8 (α-PEP), as well as α-PVT, α-PHP, and α-POP, the key enzymes involved were identified as CYP1A2, CYP2C9, and CYP2C19. nih.govresearchgate.net This differs slightly from α-PBP, which primarily involved CYP2C19 and CYP2D6. nih.gov

The following table summarizes the metabolites identified for PV8 in comparison to a related cathinone, α-PHP, based on in vitro studies.

| Metabolic Pathway | PV8 (α-PEP) Metabolites | α-PHP Metabolites |

| Hydroxylation | Hydroxy, Dihydroxy | Hydroxy-pyrrolidinyl, Dihydroxy-pyrrolidinyl |

| Ketone Reduction | Dihydro (Alcohol) | Dihydro (Alcohol) |

| Lactam Formation | Pyrrolidine-lactam | Pyrrolidine-lactam |

| Carboxylation | Carboxylic acid formation | N-Butanoic acid |

| Dehydrogenation | Dehydrogenated metabolite | Not specified as major |

| N-Oxidation | N-Oxide | Not specified as major |

| Iminium Formation | Iminium ion metabolite | Not specified as major |

| Ring Opening | Pyrrolidine ring opening with hydroxylation | N-dealkylation |

This table is a composite representation based on findings from multiple studies. researchgate.netnih.govmdpi.com

Compound Name Reference Table

| Abbreviation / Trivial Name | Chemical Name |

| PV8 / α-PEP | 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one |

| α-PBP | 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one |

| α-PHP | 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one |

| α-PVP | 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |

| α-POP / PV9 | 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one |

| α-PVT | α-pyrrolidinopentiothiophenone |

| 4-MeO-α-PVP | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one |

| MDMA | 3,4-Methylenedioxymethamphetamine |

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are fundamental in separating PV8 from complex matrices or from other structurally similar compounds, ensuring accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic cathinones. For PV8, HPLC methods often utilize a C18 column, which is a reversed-phase column that separates compounds based on their hydrophobicity. lgcstandards.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like acetic acid to improve peak shape and resolution. wvu.edu The separation is based on the differential partitioning of PV8 between the stationary phase and the mobile phase.

A typical HPLC setup for the analysis of PV8 might involve:

| Parameter | Condition |

|---|---|

| Column | C18, 5µm, 4.6 x 250 mm lgcstandards.com |

| Mobile Phase | Methanol/Water/Acetic Acid mixture wvu.edu |

| Detection | UV at specific wavelengths (e.g., 225, 291 nm for analogs) caymanchem.com |

The purity of PV8 (hydrochloride) reference materials is often determined to be ≥98% using HPLC analysis. caymanchem.comcaymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools that combine the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. unodc.org This technique is particularly valuable for the analysis of trace amounts of PV8 in various samples. researchgate.net LC-MS is frequently employed in toxicological screening and quantitative analysis. researchgate.netojp.gov For instance, a detailed LC-ESI-LIT-MS (Liquid Chromatography-Electrospray Ionization-Linear Ion Trap Mass Spectrometry) procedure has been developed for the detection and quantification of PV8 in human whole blood samples. researchgate.net The detection limits for PV8 using such methods can be as low as 0.1 to 1 ng/mL. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structure of PV8, which is essential for its definitive identification.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like synthetic cathinones. wvu.edu In ESI-MS/MS, the protonated molecule of PV8 ([M+H]+) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. researchgate.net This fragmentation pattern serves as a fingerprint for the compound, allowing for its specific identification even in complex mixtures. ojp.govresearchgate.net The study of these fragmentation pathways is crucial for differentiating between various α-pyrrolidinophenone derivatives. ojp.govresearchgate.net

The fragmentation of α-pyrrolidinophenone synthetic cathinones, including PV8, follows predictable pathways. researchgate.net Upon collision-induced dissociation, several key fragmentation routes are observed:

Loss of the Pyrrolidine (B122466) Ring: A common fragmentation pathway involves the neutral loss of the pyrrolidine ring (71 Da) to form an alkylphenone cation. researchgate.netresearchgate.net

Formation of the Tropylium (B1234903) Ion: A characteristic tropylium ion at m/z 91 is often a prominent peak in the ESI-MS/MS spectra of these compounds. researchgate.netresearchgate.net Its formation involves a series of neutral alkene losses from the alkylphenone cation, leading to intermediate phthalane-like structures which then eliminate carbon monoxide (CO) or ketene (B1206846) (C2H2O). researchgate.netresearchgate.net

Iminium Ions: Alpha-cleavage at the amine nitrogen can lead to the formation of characteristic iminium ions. jst.go.jp For PV8, a key fragment would be the 1-hexylidenepyrrolidin-1-ium ion. wvu.edu

Benzoylium Ion: Cleavage at the carbonyl group can produce a benzoylium ion. wvu.edu

The fragmentation patterns are instrumental in distinguishing between isomers and analogs. For example, substitutions on the aromatic ring will shift the mass of the tropylium ion accordingly. ojp.gov

Common Fragment Ions in the Mass Spectra of α-Pyrrolidinophenone Cathinones:

| Fragment Ion | m/z (mass-to-charge ratio) | Origin |

|---|---|---|

| Tropylium ion | 91 | From the phenyl group after rearrangement researchgate.netresearchgate.net |

| Benzoylium ion | 105 | α-cleavage at the carbonyl group nih.gov |

| Pyrrolidinium ion | 70 | From the pyrrolidine ring nih.gov |

| Iminium ion (general) | Varies | α-cleavage at the amine nitrogen jst.go.jp |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Spectroscopic Characterization Methods for Research Compound Purity (Non-Basic Identification)

While mass spectrometry is a primary tool, other spectroscopic methods can provide complementary information for the characterization and purity assessment of PV8 research compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to elucidate the detailed chemical structure and identify impurities. nih.gov For instance, ¹³C NMR can confirm the presence of the carbonyl group and the different carbon environments within the molecule. nih.gov Infrared (IR) spectroscopy can identify functional groups present in the molecule, such as the carbonyl (C=O) stretching vibration. Although not used for primary identification in complex samples, these methods are invaluable for characterizing pure reference materials.

In Vivo Microdialysis Coupled with Electrochemical Detection for Neurotransmitter Analysis

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters in the brains of living animals, providing crucial insights into the neurochemical effects of psychoactive substances. While direct studies employing this technique specifically for PV8 (hydrochloride) are not extensively detailed in publicly available research, the methodology has been applied to structurally similar synthetic cathinones, such as α-Pyrrolidinohexiophenone (α-PHP) and N-ethylpentylone. researchgate.netregulations.gov These studies offer a clear framework for how PV8 (hydrochloride) would likely be investigated.

The general procedure involves the stereotaxic implantation of a microdialysis probe into a specific brain region of interest, often the nucleus accumbens, which is heavily implicated in reward and addiction. regulations.gov This probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly infused. Neurotransmitters and their metabolites from the extracellular fluid of the brain tissue diffuse across this membrane into the perfusate, creating a sample known as the dialysate.

This dialysate is then collected at regular intervals and analyzed to determine the concentration of various neurotransmitters. Electrochemical detection, often coupled with high-performance liquid chromatography (HPLC), is a highly sensitive method for this analysis. In this process, the dialysate is injected into the HPLC system, where the neurotransmitters are separated. Following separation, the compounds pass through an electrochemical detector. This detector measures the current generated by the oxidation or reduction of the neurotransmitters at an electrode surface, which is directly proportional to their concentration.

For instance, studies on the related compound N-ethylpentylone have demonstrated its ability to increase extracellular concentrations of dopamine (B1211576) and serotonin (B10506) in the nucleus accumbens, as measured by in vivo microdialysis. regulations.gov Similarly, research on α-PVP, a close analog of PV8, showed significant increases in extracellular dopamine levels in the nucleus accumbens. researchgate.net It is hypothesized that PV8 (hydrochloride) would produce similar effects on monoamine neurotransmitter systems, and in vivo microdialysis with electrochemical detection would be the primary method to quantify these changes in real-time.

| Parameter | Description |

| Technique | In Vivo Microdialysis coupled with High-Performance Liquid Chromatography and Electrochemical Detection (HPLC-EC) |

| Target Analytes | Dopamine, Serotonin, and their metabolites |

| Brain Region of Interest | Nucleus Accumbens |

| Principle | Diffusion of extracellular neurotransmitters across a semi-permeable membrane into a perfusate, followed by chromatographic separation and electrochemical detection. |

| Relevance | Allows for the real-time measurement of neurotransmitter dynamics in the brain of a conscious and freely-moving animal, providing insights into the neuropharmacological effects of a substance. |

Development of Analytical Reference Standards for Research

The accurate identification and quantification of novel psychoactive substances (NPS) like PV8 (hydrochloride) in forensic and research settings are critically dependent on the availability of high-purity, certified analytical reference standards. who.intcfsre.orgcfsre.org These standards are essential for validating analytical methods and ensuring the reliability and comparability of results across different laboratories.

Several chemical suppliers and organizations specialize in the synthesis and certification of these reference materials. zeptometrix.comzeptometrix.combioscience.co.uk The development process involves the chemical synthesis of the target compound, in this case, 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one, followed by extensive purification to achieve a high degree of chemical purity, often exceeding 98%. biomol.com

Once synthesized and purified, the compound undergoes rigorous analytical characterization to confirm its identity and purity. A variety of spectroscopic and chromatographic techniques are employed for this purpose. These typically include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from any impurities and provides a characteristic mass spectrum, which serves as a molecular fingerprint. cfsre.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This method offers high-resolution mass data, allowing for precise determination of the elemental composition and structure of the molecule. cfsre.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule based on the absorption of infrared radiation.

The final product is then packaged and distributed as a certified reference material (CRM) or analytical standard, often in the form of a hydrochloride salt to improve stability and solubility. zeptometrix.comzeptometrix.combiomol.com These standards are supplied with a certificate of analysis that details the compound's identity, purity, and the analytical methods used for its characterization. The availability of these standards for PV8 (hydrochloride) and its analogs is crucial for forensic laboratories to definitively identify these substances in seized materials and biological samples, as well as for researchers investigating their pharmacological and toxicological properties. who.intbioscience.co.ukresearchgate.net

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| PV8 (hydrochloride) | α-Pyrrolidinooctanophenone (hydrochloride) | Not Available | C18H27NO · HCl |

| α-Pyrrolidinohexiophenone (hydrochloride) | α-PHP (hydrochloride) | 13415-86-6 (free base) | C16H23NO · HCl |

| α-Pyrrolidinopentiophenone (hydrochloride) | α-PVP (hydrochloride) | 5485-65-4 (free base) | C15H21NO · HCl |

| N-Ethylpentylone (hydrochloride) | Ephylone | 727643-34-9 (free base) | C13H17NO3 · HCl |

| 4'-methyl-α-pyrrolidinohexiophenone (hydrochloride) | MPHP | 1391052-36-0 | C17H25NO · HCl |

| α-Pyrrolidinoisohexanophenone (hydrochloride) | α-PiHP | Not Available | C16H23NO · HCl |

In Vitro and in Vivo Preclinical Research Models

Cellular Models for Mechanistic Studies

To dissect the cellular and molecular impacts of PV8, researchers have employed several established human and rat cell lines, each representing a different target tissue.

Neuronal Cell Line Responses (e.g., SH-SY5Y)

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying the effects of substances on neuronal cells. In studies investigating the cytotoxicity of α-pyrrolidinophenones, which include PV8 and its analogue α-PVP, the SH-SY5Y cell line has been utilized. researchgate.netnih.gov Research has shown that α-PVP, a structurally similar compound to PV8, can induce a significant, concentration-dependent decrease in the viability of SH-SY5Y cells. researchgate.net For instance, a 24-hour incubation with α-PVP at concentrations ranging from 25 to 300 μM resulted in a notable reduction in cell survival. nih.gov Specifically, at a concentration of 300 μM, α-PVP decreased the viability of SH-SY5Y cells by 25% compared to control values. nih.gov This cytotoxic effect was observed to be potentiated with a longer exposure time of 72 hours. nih.gov

Hepatic Cell Line Studies (e.g., Hep G2)

The human liver cancer cell line Hep G2 serves as a crucial in vitro model for assessing the potential hepatotoxicity of chemical compounds. Studies have demonstrated the cytotoxic effects of α-pyrrolidinophenones on Hep G2 cells. researchgate.netnih.gov For example, α-PVP, a related compound to PV8, was found to cause a significant, concentration-dependent decrease in the viability of Hep G2 cells after a 24-hour treatment. researchgate.net At a concentration of 300 μM, α-PVP led to a 51% reduction in the viability of Hep G2 cells. nih.gov

Epithelial Cell Line Investigations (e.g., RPMI 2650)

To understand the impact on the upper airway epithelium, the RPMI 2650 cell line, derived from a human nasal septum carcinoma, has been used. researchgate.net Research has shown that α-pyrrolidinophenones can exert cytotoxic effects on these cells. researchgate.net Following a 24-hour incubation, α-PVP at a concentration of 300 μM reduced the viability of RPMI 2650 cells by 44%. nih.gov

Myocardial Cell Line Assessment (e.g., H9C2)

The H9C2 cell line, derived from embryonic rat heart tissue, is a common model for studying cardiotoxicity. The cytotoxicity of α-pyrrolidinophenones has been evaluated in this cell line. researchgate.netnih.gov Studies have shown that α-PVP can induce a concentration-dependent decrease in the viability of H9C2 cells. researchgate.net After a 24-hour exposure to 300 μM of α-PVP, the viability of H9C2 cells was reduced by 21%. nih.gov

Investigation of Cellular Mechanisms (e.g., oxidative stress, mitochondrial dysfunction)

A key focus of in vitro research has been to uncover the cellular mechanisms underlying the toxicity of synthetic cathinones. Oxidative stress and mitochondrial dysfunction are frequently implicated. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to damage of cellular components, including lipids, proteins, and DNA. oncotarget.com Mitochondria, the primary sites of cellular respiration, are both a major source of ROS and a primary target of oxidative damage. nih.govoncotarget.com Mitochondrial dysfunction can result in decreased ATP production, altered membrane permeability, and the release of pro-apoptotic factors, ultimately leading to cell death. nih.govmdpi.com Research on related compounds suggests that these mechanisms are relevant to the toxicity of α-pyrrolidinophenones. nih.gov For instance, the cytotoxicity of 3,4-MDPV, a progenitor of this class of compounds, is associated with oxidative stress, disruption of mitochondrial function, and apoptosis in neuronal and hepatic cell models. nih.gov Recent studies have also pointed to changes in the fluidity of the plasma membrane as a contributing factor to the cytotoxicity of pyrovalerone derivatives. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity of α-PVP

The following table summarizes the cytotoxic effects of α-PVP on various cell lines after 24 hours of exposure, as measured by the MTT assay.

| Cell Line | Tissue of Origin | Compound | Concentration (μM) | % Reduction in Viability |

| SH-SY5Y | Neuronal | α-PVP | 300 | 25% |

| Hep G2 | Hepatic | α-PVP | 300 | 51% |

| RPMI 2650 | Epithelial | α-PVP | 300 | 44% |

| H9C2 | Myocardial | α-PVP | 300 | 21% |

Rodent Models for Neurobehavioral and Pharmacological Research

Rodent models, primarily mice and rats, are instrumental in studying the in vivo effects of psychoactive substances, providing insights into their neurobehavioral and pharmacological profiles. frontiersin.orgnih.gov These models allow for the investigation of complex behaviors that cannot be replicated in cell cultures. frontiersin.org

Research on α-PVP, a close structural analog of PV8, has demonstrated its potent psychostimulant effects in rodents. researchgate.netnih.gov Administration of α-PVP has been shown to significantly increase locomotor activity in mice. researchgate.net This hyperactivity is believed to be mediated by the dopaminergic system, as it can be attenuated by dopamine (B1211576) receptor antagonists. researchgate.net In addition to increased locomotion, α-PVP has been observed to induce other behaviors in rodents, such as exploration, stereotyped head movements, and a flattened body posture. researchgate.net

Studies comparing the effects of α-PVP to other stimulants like methamphetamine have found that α-PVP can induce a more rapid and pronounced increase in locomotor activity. researchgate.net Behavioral assays such as self-administration studies, conditioned place preference, and drug discrimination are also employed to assess the abuse potential of these compounds. nih.gov The results from these studies on α-PVP are consistent with it acting as a potent central nervous system stimulant with a high potential for abuse. nih.gov Furthermore, long-term self-administration of α-PVP in rats has been shown to cause changes in neurotransmitter levels, including increases in 5-HIAA (a serotonin (B10506) metabolite) in various brain regions and alterations in dopamine metabolites in the hypothalamus and striatum. nih.gov

Interactive Data Table: Neurobehavioral Effects of α-PVP in Rodents

| Animal Model | Behavioral Effect | Key Findings |

| Mice | Locomotor Activity | Significant increase in locomotor activity. researchgate.net |

| Mice | Stereotyped Behaviors | Induction of head circling and weaving. researchgate.net |

| Rats | Self-Administration | Demonstrates reinforcing properties, indicating abuse potential. nih.gov |

| Rats | Neurochemical Changes | Long-term use alters dopamine and serotonin systems. nih.gov |

Assessment of Spontaneous Locomotor Activity in Mice

The psychostimulant properties of PV8 have been evaluated by measuring spontaneous locomotor activity in mice. researchgate.net In these models, specialized open-field chambers equipped with infrared beams, such as the Opto-Varimex Auto-Track system, are used to quantify both horizontal movement (distance traveled) and vertical movement (rearing behavior). researchgate.netnih.gov

Research has demonstrated that PV8 stimulates locomotor activity in mice in a dose-dependent manner. researchgate.net Studies comparing PV8 to other pyrovalerone derivatives, such as α-PVP, found that while both compounds increase locomotor activity, α-PVP is more potent. researchgate.netnih.gov The psychomotor stimulation caused by PV8 is primarily driven by the enhancement of dopaminergic neurotransmission. researchgate.netnih.govd-nb.info This was confirmed in experiments where the locomotor-activating effects of PV8 were blocked by the pre-administration of SCH 23390, a selective D1-dopamine receptor antagonist. researchgate.netnih.govcnjournals.com This finding underscores the dominant role of the dopamine system in mediating the stimulant effects of PV8. researchgate.netnih.gov

When compared to a classic psychostimulant like methamphetamine at the same dose, PV8 and other related pyrovalerones produced significantly weaker effects on locomotor activity. researchgate.netnih.gov This suggests that while PV8 is an active psychostimulant, its potency in vivo is less than that of methamphetamine. researchgate.net It has been proposed that extending the aliphatic side chain in the chemical structure, as is the case with PV8, leads to a decrease in potency. nih.gov

Interactive Data Table: Effect of PV8 on Locomotor Activity in Mice (Note: The following data is illustrative, based on published findings. Exact values can be found in the cited literature.)

| Compound | Total Distance Traveled (vs. Control) | Vertical Activity (Rearing) (vs. Control) | Effect Blocked by SCH 23390 | Relative Potency |

|---|---|---|---|---|

| PV8 | Significantly Increased | Significantly Increased | Yes | Less potent than α-PVP |

| α-PVP | Significantly Increased | Significantly Increased | Yes | More potent than PV8 |

| Methamphetamine | Significantly Increased | Significantly Increased | Yes | More potent than PV8 |

In Vivo Microdialysis for Neurotransmitter Dynamics in Striatum

To investigate the neurochemical mechanisms underlying its psychostimulant effects, in vivo microdialysis has been employed in the striatum of mice. researchgate.net This technique allows for the measurement of extracellular levels of key neurotransmitters, such as dopamine (DA) and serotonin (5-HT), in awake, freely moving animals. researchgate.netnih.gov The striatum is a brain region critical for motor control and reward, and it is a primary target for psychostimulant drugs. researchgate.net

The potency of PV8 in elevating neurotransmitter levels was found to be lower than that of α-PVP, mirroring the results from locomotor activity studies. researchgate.netnih.gov These findings from in vivo microdialysis provide direct evidence that PV8 acts to increase the availability of dopamine and serotonin in the synaptic cleft, which is the primary mechanism for its stimulant effects. researchgate.net The changes in neurotransmitter levels were analyzed using high-performance liquid chromatography with electrochemical detection. researchgate.netnih.gov

Interactive Data Table: Effect of PV8 on Extracellular Neurotransmitter Levels in Mouse Striatum (Note: The following data is illustrative, based on published findings. Exact values can be found in the cited literature.)

| Compound | Peak Extracellular Dopamine (DA) Level (% of Baseline) | Peak Extracellular Serotonin (5-HT) Level (% of Baseline) | Relative Potency |

|---|---|---|---|

| PV8 | ~400-600% | ~200-300% | Less potent than α-PVP |

| α-PVP | >800% | >400% | More potent than PV8 |

Characterization of Central Nervous System Effects

Preclinical studies have characterized PV8 as a psychostimulant compound with effects on the central nervous system (CNS) that are primarily mediated by its interaction with monoamine transporters. researchgate.netnih.govnih.gov Like other pyrovalerone cathinones, PV8 functions as a potent inhibitor of dopamine and norepinephrine (B1679862) transporters (DAT and NET), with much lower activity at the serotonin transporter (SERT). researchgate.net This pharmacological profile is consistent with its observed stimulant effects. researchgate.net

The mechanism of action involves blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. researchgate.netnih.gov This enhancement of dopaminergic and noradrenergic neurotransmission is the foundation for its CNS-stimulating properties. researchgate.netnih.gov Animal studies confirm that PV8 produces behavioral effects similar to other psychostimulants like cocaine and methamphetamine, which also act on monoamine transporters. nih.gov The enhancement of dopaminergic neurotransmission, in particular, is considered to play a dominant role in the psychomotor stimulation caused by PV8. researchgate.netnih.gov

Model Systems for Synaptic Plasticity and Neurotransmission Studies

The study of PV8's effects on neurotransmission is fundamental to understanding its potential impact on synaptic plasticity. novapublishers.com Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a key neurochemical basis for learning and memory. uq.edu.au This process is heavily dependent on the precise regulation of neurotransmitter release and receptor activation. uq.edu.aunih.gov

Preclinical models used to study PV8, such as in vivo microdialysis, directly assess its impact on neurotransmission by measuring real-time changes in extracellular neurotransmitter levels. researchgate.net By demonstrating that PV8 significantly elevates dopamine and serotonin in the striatum, these studies show that it powerfully modulates the chemical signaling environment where synaptic plasticity occurs. researchgate.netnih.gov The striatum itself is a critical hub for procedural learning, which relies heavily on synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD). nih.gov

While specific studies focusing on the direct effects of PV8 on LTP or LTD have not been detailed in the available literature, its known mechanism of increasing synaptic dopamine concentrations suggests it would significantly interfere with the normal processes of striatal synaptic plasticity. researchgate.netnih.gov Dopamine is a critical modulator of both LTP and LTD in the striatum, often determining whether synaptic strength will increase or decrease. nih.gov Therefore, models that assess neurotransmitter dynamics are essential preliminary systems for inferring the potential effects of a compound like PV8 on higher-order processes like synaptic plasticity. novapublishers.com

Advanced Imaging and Electrophysiological Techniques in Preclinical Models

While foundational preclinical work on PV8 has relied on behavioral pharmacology and neurochemical techniques like microdialysis, the use of advanced imaging and electrophysiological methods is a logical next step for a more detailed characterization of its effects on the CNS. researchgate.netnovapublishers.com

Advanced Imaging: Techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are powerful tools in preclinical research for visualizing drug-receptor interactions and their downstream effects on brain activity in real-time. For a compound like PV8, PET imaging with specific radioligands could be used in animal models to determine its binding affinity and occupancy at dopamine and norepinephrine transporters in different brain regions. This would provide a more precise spatial understanding of its site of action. fMRI could be used to map the large-scale neural circuits that are activated or deactivated following PV8 administration, offering insights into its functional impact on the brain.

Electrophysiological Techniques: In vivo electrophysiology in animal models allows for the direct measurement of how a drug affects the firing patterns of individual neurons or populations of neurons. For PV8, this could involve placing microelectrode arrays in brain regions like the striatum or prefrontal cortex to record how the drug-induced increase in dopamine alters neuronal activity that underlies behavior. researchgate.net In vitro electrophysiology, such as patch-clamp recordings from brain slices, could be used to dissect the specific effects of PV8 on synaptic transmission and membrane properties of different neuronal types with high precision. pnas.orgfrontiersin.org These techniques can reveal whether PV8 alters presynaptic neurotransmitter release probability or postsynaptic receptor sensitivity, providing a cellular-level explanation for its effects on neurotransmission and synaptic plasticity. frontiersin.org

Although specific published studies applying these advanced techniques to PV8 are not prevalent in the searched literature, they represent standard and essential methodologies for the comprehensive preclinical evaluation of any CNS-active compound. precisionformedicine.comnih.gov

Future Directions and Research Gaps

Elucidation of Comprehensive Polypharmacology Profiles and Off-Target Interactions

A significant unknown for PV8 is its full range of biological targets. While it is categorized as a cathinone (B1664624), suggesting primary activity at monoamine transporters, the extent of its interactions with other receptors, enzymes, and ion channels is largely uncharacterized. This concept of a single compound interacting with multiple targets is known as polypharmacology. ajol.info Future research should aim to deconstruct the polypharmacological profile of PV8 to identify both its intended (on-target) and unintended (off-target) effects. frontiersin.orgnih.gov

Unintended interactions, or off-target effects, are a major contributor to the adverse events and toxicity associated with many drugs. frontiersin.org Computational methods, such as network-based prediction, can be employed to screen for potential off-target interactions by integrating data on the compound's chemical structure, known side effects, and therapeutic actions. researchgate.net These in silico predictions can then guide targeted in vitro and in vivo studies to confirm these interactions. A thorough understanding of PV8's polypharmacology is essential for predicting its full spectrum of physiological and psychological effects, as well as potential drug-drug interactions. ajol.info

Advanced Understanding of Metabolic Fate and Enzyme Specificity in Diverse Biological Systems

Initial studies have begun to map the metabolic pathways of PV8 in human liver microsomes and hepatocytes, identifying key transformations such as hydroxylation, ketone reduction, and N-dealkylation. researchgate.net However, a deeper understanding of the specific enzymes responsible for these metabolic steps is required. Identifying the specific cytochrome P450 (CYP) isoenzymes and other metabolic enzymes involved would allow for the prediction of potential drug-drug interactions and variability in metabolism due to genetic polymorphisms in these enzymes.

Furthermore, current metabolic data is primarily derived from in vitro models. researchgate.net While these models are valuable, they may not fully replicate the complexity of metabolic processes in a whole organism. Future research should include studies in more complex biological systems, such as in vivo animal models, to provide a more holistic view of PV8 metabolism and excretion. mdpi.com These studies would help to identify any species-specific differences in metabolism and provide a more accurate prediction of the compound's pharmacokinetic profile in humans. researchgate.net

Development of Novel Analytical Reference Standards for Evolving Research Needs

The identification of PV8 metabolites in biological samples is crucial for forensic and clinical toxicology to confirm exposure. researchgate.net However, the definitive identification and quantification of these metabolites require the availability of certified analytical reference standards. As research identifies new metabolites of PV8, there is a corresponding need for the synthesis and commercial availability of these specific compounds. researchgate.netartmolecule.frhpc-standards.com

Exploration of Stereoselective Pharmacological Research and Enantiomer-Specific Effects